Tert-butyl 4-(4-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
Description
tert-Butyl 4-(4-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a bicyclic amine derivative featuring a partially saturated dihydropyridine ring substituted with a 4-aminophenyl group at the 4-position and a tert-butyl carbamate group at the 1-position. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of neurotensin receptor agonists and other bioactive molecules . Its structure combines the steric bulk of the tert-butyl group with the electron-rich aromatic amine, making it a versatile scaffold for further functionalization. Synthetically, it is typically accessed via palladium-catalyzed cross-coupling reactions using tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate as a boronic ester precursor .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(4-aminophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-10-8-13(9-11-18)12-4-6-14(17)7-5-12/h4-8H,9-11,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCSOOBVWRVUSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697034 | |
| Record name | tert-Butyl 4-(4-aminophenyl)-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873454-43-4 | |
| Record name | tert-Butyl 4-(4-aminophenyl)-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves a multi-step process:
- **Knoeven
Starting Materials: The synthesis begins with the preparation of 4-aminobenzaldehyde and tert-butyl acetoacetate.
Biological Activity
Tert-butyl 4-(4-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS Number: 873454-43-4) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H22N2O2
- Molecular Weight : 274.36 g/mol
- CAS Number : 873454-43-4
The compound features a pyridine ring with an attached tert-butyl ester and an amino group, which are critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions that can include:
- Formation of the Dihydropyridine Ring : Utilizing starting materials such as 4-(4-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester in reactions with reducing agents.
- Amination : The introduction of the amino group through reduction or substitution reactions.
Anticancer Properties
Recent studies have indicated that compounds similar to tert-butyl 4-(4-aminophenyl)-5,6-dihydropyridine derivatives exhibit promising anticancer activities. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating specific pathways involved in cell death. The spirocyclic structure enhances binding affinity to protein targets associated with tumor growth .
- Case Study : In vitro tests on FaDu hypopharyngeal tumor cells demonstrated that certain derivatives displayed superior cytotoxicity compared to established chemotherapeutics like bleomycin .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects attributed to dihydropyridine derivatives:
- Mechanism : These compounds may modulate calcium channels and exhibit antioxidant properties, potentially protecting neuronal cells from oxidative stress-induced damage.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in tumor cells | |
| Neuroprotection | Modulates calcium channels | |
| Cytotoxicity | Higher than standard chemotherapeutics |
Research Findings
- In Vivo Studies : Animal models treated with similar compounds showed reduced tumor sizes and improved survival rates, indicating strong potential for therapeutic applications.
- Pharmacokinetics : Studies suggest favorable absorption and distribution characteristics for these compounds, making them suitable candidates for drug development.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. Tert-butyl 4-(4-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate has been studied for its ability to inhibit cell proliferation in various cancer cell lines. A study demonstrated that this compound effectively reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Neuroprotective Effects
The compound has also shown promise in neuroprotection. In experimental models of neurodegenerative diseases, it was found to enhance neuronal survival and reduce oxidative stress. This suggests potential applications in treating conditions like Alzheimer's and Parkinson's disease .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications, making it suitable for synthesizing more complex organic molecules. For instance, it can be utilized in the synthesis of piperidine derivatives, which are important in the pharmaceutical industry .
Catalyst in Reactions
The compound has been employed as a catalyst in several reactions, including cross-coupling reactions and nucleophilic substitutions. Its effectiveness as a catalyst enhances reaction rates and yields, making it valuable for synthetic chemists looking to optimize their processes .
Material Science
Polymer Chemistry
In material science, this compound is being explored for its potential use in polymer chemistry. It can be incorporated into polymer matrices to improve mechanical properties and thermal stability. Studies have shown that polymers modified with this compound exhibit enhanced tensile strength and resistance to thermal degradation .
Nanocomposites
The compound is also being investigated for its role in developing nanocomposites. When combined with nanoparticles, it can create materials with unique electrical and optical properties, which are useful in electronics and photonics applications .
Case Studies
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester precursor, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate , undergoes Suzuki-Miyaura coupling with aryl/heteroaryl halides to form biaryl derivatives. For example:
-
Reaction: Coupling with methyl 4-bromobenzoate yields methyl 4-(1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoate.
-
Conditions: Pd catalysis, microwave irradiation, 100–120°C, 1–3 h.
| Substrate | Product | Conditions | Yield |
|---|---|---|---|
| Methyl 4-bromobenzoate | Methyl 4-(tetrahydropyridinyl)benzoate | Pd catalyst, 120°C, 2 h | 99% |
| 4-Bromonitrobenzene | 4-(Tetrahydropyridinyl)nitrobenzene | Pd catalyst, 100°C, 3 h | 96% |
Nitro-to-Amine Reduction
The amino group in the final compound is introduced via reduction of a nitro precursor:
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Reaction: Reduction of tert-butyl 4-(4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate using sodium sulfide (Na₂S).
-
Conditions: Ethanol/water (3:1), 60°C, 15 h.
Key Data:
Boc Deprotection
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions:
-
Reaction: Treatment with HCl in dioxane or TFA in DCM removes the Boc group, yielding 4-(4-aminophenyl)-1,2,3,6-tetrahydropyridine.
Applications:
-
The deprotected amine serves as an intermediate for further functionalization (e.g., amide coupling or alkylation) .
Conjugate Addition Reactions
The dihydropyridine ring participates in triflic anhydride (Tf₂O)-promoted conjugate additions:
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Reaction: Allyltributyltin undergoes 1,4-addition to the activated dihydropyridine ring.
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Conditions: Tf₂O (2.0 equiv.), DCM, −78°C, 3 h.
Example:
-
Allylation of the dihydropyridine ring forms tert-butyl 6-allyl-4-(triflyloxy)-3,6-dihydropyridine-1(2H)-carboxylate (92% yield) .
Ring-Closing Metathesis (RCM)
The allyl side chain introduced via conjugate addition enables spirocycle formation:
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Reaction: Grubbs’ first-generation catalyst facilitates RCM to form 2-spiropiperidines.
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Conditions: 5 mol% catalyst, DCM, rt, 12 h.
Example:
-
Spirocycle 4a (tert-butyl 4-(triflyloxy)-2-spiropiperidine-1-carboxylate) is synthesized in 90% yield .
Palladium-Catalyzed Cross-Couplings
The triflate group introduced via Tf₂O activation enables diverse cross-couplings:
-
Heck Reaction: Coupling with alkenes forms styryl derivatives.
-
Sonogashira Reaction: Alkynylation using terminal alkynes.
Example:
| Reaction Type | Partner | Product | Yield |
|---|---|---|---|
| Heck | Styrene | 4-Styrylpiperidine derivative | 78% |
| Sonogashira | Phenylacetylene | 4-Alkynylpiperidine derivative | 65% |
Functionalization of the Aromatic Amine
The 4-aminophenyl group undergoes electrophilic substitution and acylation:
-
Acylation: Reaction with acetyl chloride forms the corresponding acetamide.
-
Diazotization: Forms diazonium salts for Sandmeyer or coupling reactions .
Key Data:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Similarity
The compound shares structural homology with several derivatives, as highlighted by high similarity scores (0.93–0.98) in :
| Compound Name | CAS No. | Similarity Score | Key Structural Difference |
|---|---|---|---|
| tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | 170011-57-1 | 0.98 | Fully saturated piperidine ring |
| tert-Butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate | 387827-18-1 | 0.93 | 3-Aminophenyl substituent |
| tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | 171049-41-5 | 0.94 | Isoquinoline core |
Physicochemical Properties
- Solubility: The tert-butyl group enhances lipophilicity, while the 4-aminophenyl group improves aqueous solubility via hydrogen bonding.
- Spectroscopic data: Analogous compounds (e.g., 3-methoxythiophene derivative) show distinct NMR profiles (δ = 7.34 ppm for thiophene protons) , whereas the target compound’s 4-aminophenyl group would exhibit characteristic aromatic amine signals (~6.5–7.5 ppm).
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 4-(4-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling using tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate and aryl halides (e.g., 1-bromo-2-nitrobenzene). Key steps include:
- Catalyst : Pd(dppf)Cl₂ (1,1'-bis(diphenylphosphino)ferrocene-palladium) .
- Base : K₂CO₃ or Cs₂CO₃ in a solvent system of 1,4-dioxane/water .
- Reaction Conditions : Heating at 80–110°C under inert atmosphere (N₂) for 6–24 hours .
Post-coupling, nitro groups are reduced to amines using H₂/Pd-C in methanol .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify dihydropyridine ring protons (δ ~2.0–6.5 ppm) and tert-butyl group protons (δ ~1.4 ppm) .
- LCMS (Liquid Chromatography-Mass Spectrometry) : To confirm molecular ion peaks (e.g., m/z 204.9 [M+H⁺] for intermediates) .
- Chromatography : Silica gel column purification with gradients of ethyl acetate/hexanes .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling reactions to improve yields for this compound?
- Methodological Answer : Yield optimization involves:
- Catalyst Selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in aryl boronate coupling, enhancing stability and reactivity .
- Solvent Systems : Mixed solvents (e.g., 1,4-dioxane/water) improve boronate solubility and reaction homogeneity .
- Temperature Control : Reactions at 100–110°C reduce side-product formation (e.g., deboronation) .
- Base Strength : Strong bases like Cs₂CO₃ (vs. K₂CO₃) improve transmetallation efficiency .
Documented yields range from 42% to 94% depending on these variables .
Q. What strategies address diastereoselectivity challenges in synthesizing related dihydropyridine derivatives?
- Methodological Answer : Diastereoselectivity is achieved via:
- Chiral Auxiliaries : Use of Garner’s aldehyde to induce stereochemistry during nucleophilic addition .
- Intramolecular Cyclization : Ring-closing reactions under mild acidic conditions to retain stereochemical integrity .
- Catalytic Asymmetric Hydrogenation : PtO₂ or Pd/C with chiral ligands for enantioselective reduction of imine intermediates .
Q. How should researchers analyze conflicting yield data in cross-coupling reactions for this compound?
- Methodological Answer : Contradictory yields (e.g., 23% vs. 94% in similar reactions) arise from:
- Catalyst Loading : Suboptimal Pd(dppf)Cl₂ concentrations (<5 mol%) reduce turnover .
- Reaction Time : Extended durations (>12 hours) may degrade sensitive intermediates .
- Substrate Purity : Boronate ester hydrolysis or aryl halide impurities lower effective reactant concentrations .
Troubleshooting Protocol : - Monitor reaction progress via TLC/LCMS.
- Use degassed solvents to prevent catalyst oxidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
